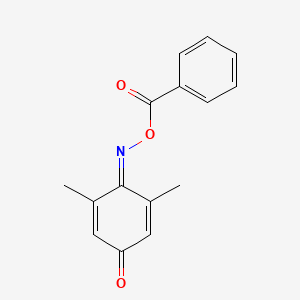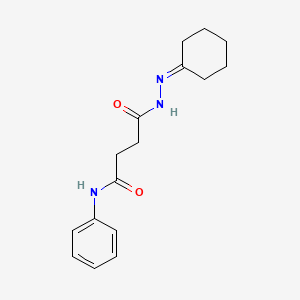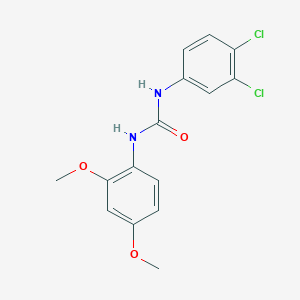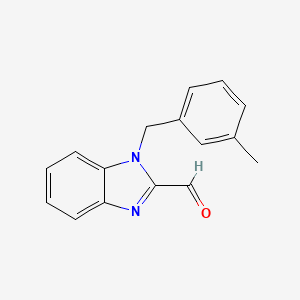![molecular formula C13H10FN5S B5694804 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine, also known as FPTP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FPTP is a pyridine-based compound that contains a tetrazole ring and a thiomethyl group.
Wissenschaftliche Forschungsanwendungen
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine has been reported to have potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a promising target for the treatment of type 2 diabetes and obesity. This compound has also been reported to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the inhibition of PTP1B activity. PTP1B is an enzyme that regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose metabolism. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine in lab experiments include its specificity for PTP1B inhibition, its potential as an anticancer agent, and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further study to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine. One potential direction is to further investigate its potential as a treatment for type 2 diabetes and obesity. Another direction is to study its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of this compound is a promising avenue for future research.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its inhibition of PTP1B activity, anticancer properties, and anti-inflammatory effects make it a promising target for further study. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine involves the reaction of 4-fluorophenylhydrazine with 2-bromo-5-(methylthio)pyridine in the presence of sodium azide and copper(I) iodide. The resulting product is then treated with potassium hydroxide to form this compound. This synthesis method has been reported in a research article by Liu et al. (2017).
Eigenschaften
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5S/c14-10-4-6-12(7-5-10)19-13(16-17-18-19)20-9-11-3-1-2-8-15-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJIYPDQCKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)




![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)